molecular formula C10H13BrN2O2 B11938547 5,7-Dihydroxytryptamine hydrobromide

5,7-Dihydroxytryptamine hydrobromide

Cat. No.: B11938547
M. Wt: 273.13 g/mol
InChI Key: KVRZGCBQKAJSBN-UHFFFAOYSA-N
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Description

5,7-Dihydroxytryptamine hydrobromide is a chemical compound known for its neurotoxic properties. It is primarily used in scientific research to selectively destroy serotonergic neurons, thereby decreasing serotonin concentrations in the brain . This compound is structurally related to serotonin and is often used in studies investigating the role of serotonin in various physiological and pathological processes.

Preparation Methods

The synthesis of 5,7-Dihydroxytryptamine hydrobromide involves several steps. The starting material is typically 5-hydroxytryptamine (serotonin), which undergoes hydroxylation at the 7-position to yield 5,7-dihydroxytryptamine. The compound is then converted to its hydrobromide salt form to enhance its stability and solubility

Chemical Reactions Analysis

5,7-Dihydroxytryptamine hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-Dihydroxytryptamine hydrobromide is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. Some of its key applications include:

Mechanism of Action

The primary mechanism of action of 5,7-Dihydroxytryptamine hydrobromide involves its uptake by serotonergic neurons via the serotonin transporter. Once inside the neuron, the compound undergoes oxidation to form reactive quinone species, which induce oxidative stress and neuronal damage. This selective neurotoxicity leads to the depletion of serotonin in the affected brain regions . The compound is often administered in conjunction with desmethylimipramine to inhibit the norepinephrine transporter and enhance its selectivity for serotonergic neurons .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indole-5,7-diol;hydrobromide

InChI

InChI=1S/C10H12N2O2.BrH/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;/h3-5,12-14H,1-2,11H2;1H

InChI Key

KVRZGCBQKAJSBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)O)O.Br

Origin of Product

United States

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